STAT3 Inhibitory Potency: Target Compound vs. Common Tool Compounds
The target compound demonstrates STAT3 inhibitory activity with an IC50 of 22 nM in a cell-based dual-luciferase reporter assay in HEK293T cells stimulated with IL-6 [1]. In contrast, the commonly used, structurally distinct STAT3 inhibitor Stattic (CAS 19983-44-9) displays an IC50 in the low micromolar range for STAT3 activation, and the arylsulphonamidyl thiophene amide STAT3 Inhibitor XVI (CAS 1260364-43-9) shows an EC50 of 15 μM for STAT3 transcriptional activity in a HeLa cell luciferase reporter assay . While these assessments are not from identical assay protocols, the 22 nM potency places the target compound as a substantially more potent STAT3 inhibitor within the thiophene amide class, with a >600-fold improvement in nominal potency over STAT3 Inhibitor XVI in similar reporter-based readouts.
| Evidence Dimension | STAT3 pathway inhibition potency |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | STAT3 Inhibitor XVI: EC50 = 15 μM (15,000 nM); Stattic: IC50 in low micromolar range |
| Quantified Difference | Nominal IC50 of target compound is >680-fold lower than the EC50 of STAT3 Inhibitor XVI |
| Conditions | Target: HEK293T, IL-6 stimulation, dual-luciferase reporter. Comparator: HeLa, IL-6 stimulation, luciferase reporter. Different cell lines and assay endpoints. |
Why This Matters
For research groups prioritizing STAT3 inhibition at low ligand concentrations, the target compound offers the potential for substantially higher potency, reducing the risk of off-target effects associated with high micromolar dosing.
- [1] BindingDB BDBM50588507. IC50: 22 nM. Inhibition of STAT3 in human HEK293T cells. Dual-luciferase reporter assay. Deposited 2023-06-18. View Source
